molecular formula C8H7N3S B14454641 3-(Methylsulfanyl)-1,2,4-benzotriazine CAS No. 75122-01-9

3-(Methylsulfanyl)-1,2,4-benzotriazine

Cat. No.: B14454641
CAS No.: 75122-01-9
M. Wt: 177.23 g/mol
InChI Key: NYGJNENMZDYKDC-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1,2,4-benzotriazine is a heterocyclic compound containing a benzene ring fused with a triazine ring The presence of a methylsulfanyl group at the third position of the triazine ring imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with formamide derivatives, followed by cyclization to form the triazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)-1,2,4-benzotriazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

  • 3-(Methylsulfanyl)propanal
  • 2-Methylsulfanyl-1,3-benzothiazole
  • Methylsulfonylmethane

Comparison: 3-(Methylsulfanyl)-1,2,4-benzotriazine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties compared to other methylsulfanyl-containing compounds

Properties

CAS No.

75122-01-9

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

3-methylsulfanyl-1,2,4-benzotriazine

InChI

InChI=1S/C8H7N3S/c1-12-8-9-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3

InChI Key

NYGJNENMZDYKDC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2N=N1

Origin of Product

United States

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